molecular formula C20H20FN3O3S B2956191 Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923818-89-7

Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2956191
CAS No.: 923818-89-7
M. Wt: 401.46
InChI Key: RZZMBADOMITOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Commonly, the process starts with the preparation of the pyrimidine core, followed by the introduction of the allylthio group, fluorophenyl group, and ethyl ester functional groups. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and various reagents like ethyl bromide or allyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing these synthetic routes for scale, ensuring the reactions are efficient and cost-effective. Methods such as continuous flow synthesis might be employed to improve the throughput and consistency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur, potentially altering functional groups on the compound.

Common Reagents and Conditions

  • Oxidation: : Conditions might include mild temperatures and aqueous or organic solvents.

  • Reduction: : Usually carried out under inert atmospheres like nitrogen or argon.

  • Substitution: : Varied conditions depending on the nature of the substituents involved.

Major Products Formed

The major products of these reactions would depend on the specific functional groups targeted. For instance, oxidation might produce hydroxylated derivatives, while reduction could lead to more hydrogenated forms of the compound.

Scientific Research Applications

Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential effects on various biological pathways and enzymes.

  • Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anti-cancer properties.

  • Industry: : May be utilized in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

Mechanism

The exact mechanism by which Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on the context. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways

  • Enzymes: : Might inhibit or activate enzymes involved in key metabolic pathways.

  • Receptors: : Could bind to specific receptors, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Comparison

Compared to other pyrido[2,3-d]pyrimidines, Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substituents, which impart distinct chemical and biological properties.

Similar Compounds

Other compounds in this class include:

  • 2-Amino-4-(3-bromophenyl)-6-methylpyrido[2,3-d]pyrimidine: : Another pyrido[2,3-d]pyrimidine with different substituents.

  • 6-Methyl-2-(phenylthio)pyrido[2,3-d]pyrimidin-4(3H)-one: : Shares the core structure but differs in functional groups.

This overview encapsulates the significance of this compound across various domains, highlighting its synthesis, reactivity, applications, and unique characteristics in the realm of pyrido[2,3-d]pyrimidine compounds

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-4-9-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)10-12)14(11(3)22-17)19(26)27-5-2/h4,6-8,10,15H,1,5,9H2,2-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMBADOMITOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.